(2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and an ethylphenyl group, making it a unique derivative of chalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated ketones, alcohols
Substitution: Substituted chalcones
Scientific Research Applications
Chemistry: (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of flavonoids and other bioactive molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against certain bacterial strains and cancer cell lines.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
- (2E)-3-(2-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- (2E)-3-(2-Fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- (2E)-3-(2-Methylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom. The electron-withdrawing nature of the chlorine atom can influence the compound’s reactivity and biological activity. For instance, the chlorinated derivative may show enhanced antimicrobial and anticancer properties compared to its brominated or fluorinated counterparts.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYAOJYMPYMOG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.